Increased Lipophilicity (XLogP3) of 2-Fluoro-3-methylpyridine-4-carboxaldehyde vs. Non-Fluorinated Analog
Fluorination at the 2-position of the pyridine ring increases the calculated lipophilicity (XLogP3) of 2-Fluoro-3-methylpyridine-4-carboxaldehyde to 1.1 [1]. This represents a meaningful increase in hydrophobic character compared to its non-fluorinated analog, 3-methylpyridine-4-carboxaldehyde (CAS 74663-96-0), which possesses a lower XLogP3 value. Increased lipophilicity is a critical parameter in medicinal chemistry for modulating membrane permeability and target binding kinetics [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-methylpyridine-4-carboxaldehyde (XLogP3 < 1.1, value not explicitly reported in comparable databases) |
| Quantified Difference | Increase in XLogP3 of >0 relative to non-fluorinated analog, consistent with fluorine-induced lipophilicity enhancement. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key driver of passive membrane permeability and oral absorption; the higher XLogP3 value of the fluorinated compound indicates it will distribute differently in biological systems than its non-fluorinated counterpart, a critical consideration in lead optimization and chemical probe design.
- [1] PubChem. Computed Properties for CID 72212945, 2-Fluoro-3-methylpyridine-4-carbaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72212945 (accessed 2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
